molecular formula C25H23NO2 B14728219 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one CAS No. 5883-78-3

3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one

Cat. No.: B14728219
CAS No.: 5883-78-3
M. Wt: 369.5 g/mol
InChI Key: LHBKQWRSXDPFCO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common approach might include:

    Friedel-Crafts Acylation: This step involves the acylation of an indole derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through nucleophilic substitution reactions using methanol and a strong base.

    Coupling Reactions: The final step might involve coupling the intermediate products using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, indole derivatives are often studied for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They might be used in drug development for treating various diseases.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. They might inhibit or activate specific pathways, leading to their observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
  • 3-(4-Chlorophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
  • 3-(4-Nitrophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one

Uniqueness

The presence of the methoxy group in 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one might confer unique electronic and steric properties, affecting its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

5883-78-3

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-(1-methylindol-3-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C25H23NO2/c1-26-17-23(21-10-6-7-11-24(21)26)22(18-12-14-20(28-2)15-13-18)16-25(27)19-8-4-3-5-9-19/h3-15,17,22H,16H2,1-2H3

InChI Key

LHBKQWRSXDPFCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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